5-(5-Bromopyridin-2-yl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(5-bromopyridin-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-8-1-2-9(13-5-8)7-3-11-6-12-4-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTDKLXERYHHEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Characterization
Common Synthetic Routes for 5-(5-Bromopyridin-2-yl)pyrimidine
The synthesis of this compound can be achieved through several modern synthetic methodologies, with palladium-catalyzed cross-coupling reactions being the most prominent. A highly efficient approach is the Stille cross-coupling reaction, which involves the coupling of an organotin reagent with an organohalide. chemicalbook.compatsnap.com For the synthesis of the target molecule, this would typically involve the reaction of 2-(tributylstannyl)pyrimidine (B127769) with a di-halogenated pyridine (B92270), such as 2,5-dibromopyridine (B19318). The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0). chemicalbook.com
Alternatively, the Suzuki cross-coupling reaction provides another powerful method for the synthesis of this class of compounds. This reaction utilizes a boronic acid or its ester as the organometallic partner. The synthesis could proceed via the coupling of 5-bromopyrimidine-2-boronic acid with a suitable bromopyridine derivative or, conversely, by coupling a pyrimidine-2-boronic acid with 2,5-dibromopyridine. google.com
A general synthetic scheme for the preparation of this compound via a Stille coupling is as follows:
Step 1: Synthesis of 2-(tributylstannyl)pyrimidine. This reagent can be prepared from 2-chloropyrimidine (B141910) and hexabutyldistannane (B1337062) in the presence of a palladium catalyst.
Step 2: Stille Coupling. The prepared 2-(tributylstannyl)pyrimidine is then reacted with 2,5-dibromopyridine in the presence of a palladium catalyst to yield this compound.
Suzuki Coupling Protocols
Conventional Condensation and Cyclization Reactions
Methods of Purification and Characterization
Following synthesis, the crude product is typically purified using standard laboratory techniques. Column chromatography on silica (B1680970) gel is a common method for separating the desired product from unreacted starting materials and byproducts. patsnap.com The choice of eluent is critical and is usually a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate, with the ratio adjusted to achieve optimal separation. patsnap.com After chromatography, recrystallization from a suitable solvent system can be employed to obtain the compound in high purity.
The characterization of the purified this compound is carried out using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms. nih.gov Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. nih.gov
Physical and Chemical Properties
The physical and chemical properties of this compound are presented in the table below. It is expected to be a solid at room temperature with limited solubility in water but better solubility in organic solvents.
| Property | Value |
| Molecular Formula | C₉H₆BrN₃ |
| Molecular Weight | 236.07 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Melting Point | Not reported, but related compounds melt in the range of 60-80 °C chemicalbook.com |
| Boiling Point | Not reported |
| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF |
Spectroscopic Data Analysis
The spectroscopic data for this compound would exhibit characteristic features that confirm its structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and pyrimidine (B1678525) rings. The protons on the pyrimidine ring would appear at chemical shifts characteristic of this heterocycle, while the protons on the brominated pyridine ring would also have specific chemical shifts and coupling patterns.
¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of these carbons would be influenced by the presence of the nitrogen atoms and the bromine substituent.
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units would be observed for the molecular ion and any bromine-containing fragments. nih.gov
Computational Chemistry and Structural Analysis of 5 5 Bromopyridin 2 Yl Pyrimidine Systems
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies for 5-(5-Bromopyridin-2-yl)pyrimidine are not extensively documented in publicly available literature, the broader class of pyrimidine (B1678525) and pyridine (B92270) derivatives has been widely studied, providing a framework for understanding its potential interactions.
The interaction of pyrimidine-based compounds with protein targets is multifaceted, often involving a combination of hydrogen bonding, hydrophobic interactions, and pi-stacking. The nitrogen atoms in the pyrimidine and pyridine rings can act as hydrogen bond acceptors, while the aromatic rings can engage in pi-pi stacking with aromatic amino acid residues in the protein's binding pocket. The bromine substituent on the pyridine ring can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.
Pyrimidine scaffolds are a common feature in many kinase inhibitors. mdpi.comdntb.gov.uanih.govnih.gov These compounds typically bind to the ATP-binding site of kinases, competing with the endogenous ATP. The interactions often involve hydrogen bonds with the hinge region of the kinase domain. For instance, studies on related pyrimidine derivatives have shown interactions with key residues in the kinase hinge region, which is crucial for their inhibitory activity. mdpi.comnih.govnih.gov Molecular modeling of various pyrimidine derivatives has been instrumental in designing potent and selective kinase inhibitors for cancer therapy. nih.govmdpi.com
Matrix Metalloproteinases (MMPs): Pyridine-containing compounds have been investigated as inhibitors of MMPs, enzymes involved in tissue remodeling and cancer metastasis. mdpi.com Docking studies of these compounds have revealed interactions with the catalytic zinc ion in the active site of MMPs. mdpi.com
Thymidylate Synthase: This enzyme is a key target in cancer chemotherapy. Pyrimidine analogs can act as inhibitors by binding to the active site, thereby blocking DNA synthesis. nih.gov The binding is typically stabilized by interactions with key amino acid residues within the enzyme's active site. nih.gov
Smoothened Receptor: The Smoothened receptor is a component of the Hedgehog signaling pathway, which is often dysregulated in cancer. Small molecules containing pyridine and pyrimidine motifs have been identified as modulators of Smoothened activity.
The pyrimidine scaffold is a key component in the development of antimicrobial agents. For example, pyrimidine derivatives have been designed and evaluated as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in bacteria. Molecular docking studies have helped in understanding the binding interactions of these compounds within the DHFR active site. In the context of viral pathogens, pyrimidine derivatives have been investigated as potential inhibitors of SARS-CoV-2 proteins, such as the main protease (Mpro) and the spike glycoprotein, which are crucial for viral replication and entry into host cells. nih.govmdpi.com
The versatility of the pyrimidine scaffold has led to its incorporation into molecules targeting a wide array of cancer-related proteins. dntb.gov.ua For instance, pyrimidine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. nih.govnih.gov
Protein-Ligand Interaction Mechanisms
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity.
A study on the electron-impact ionization of 5-bromopyrimidine (B23866), a core component of the title molecule, utilized quantum chemical methods to calculate its electronic structure and ionization energies. The first ionization energy for 5-bromopyrimidine was calculated to be 9.865 eV. Such calculations are fundamental to understanding the molecule's stability and reactivity. DFT studies on similar heterocyclic compounds have been used to analyze vibrational frequencies, molecular electrostatic potential (MEP) maps, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting sites of electrophilic and nucleophilic attack.
Table 1: Calculated Properties of 5-Bromopyrimidine
| Property | Value | Method | Reference |
| First Ionization Energy | 9.865 eV | Quantum Chemical Methods | |
| Maximum Ionization Cross-Section | 13.99 × 10⁻²⁰ m² | Binary-Encounter-Bethe (BEB) |
This table presents calculated electronic properties for 5-bromopyrimidine, a structural component of the main compound of interest, providing insight into its electronic behavior.
Electronic Properties Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
The electronic characteristics of a molecule are fundamental to understanding its reactivity and interaction with biological targets. Key parameters in this analysis are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
HOMO-LUMO Analysis: The energies of the HOMO and LUMO orbitals, and the gap between them, are critical descriptors of molecular reactivity. irjweb.commdpi.com The HOMO energy is associated with the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. irjweb.commdpi.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. mdpi.comnih.gov For instance, in a study of various heterocyclic compounds, a smaller energy gap was shown to facilitate charge transfer, suggesting greater reactivity. mdpi.com This principle is widely applied in the theoretical evaluation of potential drug candidates. irjweb.comnih.gov
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.netmdpi.com This mapping is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. researchgate.netmdpi.com For example, in substituted benzenes and other aromatic systems, the MEP has been shown to be a good descriptor of substituent effects, correlating well with experimentally determined parameters. mdpi.com The negative potential sites, often located around heteroatoms like nitrogen and oxygen, are key interaction points in biological systems. researchgate.net
Reactivity Indices and Mechanistic Insights
Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.commdpi.com
Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.commdpi.com
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These indices help in understanding the reaction mechanisms and predicting the chemical behavior of compounds. For instance, a high chemical hardness value suggests high stability and lower reactivity. irjweb.com The analysis of these reactivity descriptors can provide insights into the potential of a molecule to act as a nucleophile or an electrophile, which is fundamental to its interaction with biological macromolecules. irjweb.commdpi.com
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a powerful tool to study the time-dependent behavior of molecular systems, providing a dynamic picture of ligand-protein interactions. dntb.gov.uamdpi.com
Ligand-Protein Binding Stability and Conformational Dynamics
MD simulations are extensively used to assess the stability of a ligand bound to a protein's active site and to explore the conformational changes that occur upon binding. dntb.gov.uamdpi.com By simulating the movement of atoms over time, researchers can evaluate the stability of the ligand-protein complex, often quantified by the root-mean-square deviation (RMSD) of atomic positions. mdpi.com A stable complex will typically exhibit small fluctuations in its RMSD over the course of the simulation.
Furthermore, these simulations can reveal how a ligand affects the protein's flexibility and dynamics. nih.gov The interaction between a ligand and a protein can induce changes in the protein's thermal stability, altering its melting temperature and unfolding enthalpy. nih.gov This information is critical for understanding the thermodynamic basis of ligand binding and can guide the design of more effective inhibitors. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This approach is instrumental in drug design for predicting the activity of new, unsynthesized molecules.
QSAR models are developed by correlating molecular descriptors (physicochemical, steric, electronic, etc.) with the observed biological activity. nih.govresearchgate.net For pyrimidine derivatives, QSAR studies have been successfully employed to predict their anticancer activity by identifying key structural features that influence their inhibitory potential against targets like VEGFR-2. nih.gov Both linear (e.g., Multiple Linear Regression - MLR) and non-linear (e.g., Artificial Neural Network - ANN) methods can be used to build these models. nih.gov The predictive power of a QSAR model is typically assessed using statistical parameters such as the squared correlation coefficient (R²), root mean square error (RMSE), and the cross-validated R² (Q²). nih.gov Four-dimensional QSAR (4D-QSAR) further enhances these models by incorporating the conformational flexibility of both the ligand and the receptor through molecular dynamics simulations. mdpi.com
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profiles
The ADMET properties of a drug candidate are crucial for its success in clinical trials. In silico prediction of these properties at an early stage of drug discovery helps to identify compounds with favorable pharmacokinetic profiles and to avoid late-stage failures. researchgate.netgjpb.de
Computational tools can predict a range of ADMET parameters, including:
Absorption: Predicting oral bioavailability and intestinal absorption.
Distribution: Estimating plasma protein binding and blood-brain barrier penetration. gjpb.de
Metabolism: Identifying potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Predicting the routes of elimination from the body.
Toxicity: Assessing potential toxicological risks. nih.gov
For pyrimidine derivatives, ADMET prediction has been used to screen libraries of compounds for their drug-likeness and to select candidates with desirable pharmacokinetic properties for further development. gjpb.denih.gov
Gastrointestinal Absorption and Brain Permeation Assessment
Gastrointestinal Absorption: The ability of a drug to be absorbed from the gastrointestinal tract is a key determinant of its oral bioavailability. Computational models can predict human intestinal absorption (HIA) based on molecular properties. Pyrimidine analogues, like many orally administered drugs, undergo complex metabolic processes following absorption. nih.govresearchgate.net
Brain Permeation Assessment: For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. The BBB is a highly selective barrier that protects the brain from harmful substances. nih.gov Claudin-5 is a key protein component of the tight junctions that seal the BBB. nih.gov In silico models are used to predict a compound's ability to permeate the BBB, often expressed as the logBB value. Compounds with poor BBB penetration may not be effective for treating CNS disorders. gjpb.de Conversely, for drugs not intended for the CNS, low BBB penetration is desirable to minimize potential side effects.
Drug-likeness Evaluation (e.g., Lipinski's Rule of Five)
Lipinski's Rule of Five sets the following thresholds for a compound to be considered drug-like:
A molecular weight (MW) of less than 500 daltons. nih.govnist.gov
A logP (a measure of lipophilicity) value of less than 5. nih.govnist.gov
No more than 5 hydrogen bond donors (HBD). nih.govnist.gov
No more than 10 hydrogen bond acceptors (HBA). nih.govnist.gov
An analysis of the structure of this compound allows for a theoretical estimation of these parameters.
Table 1: Predicted Lipinski's Rule of Five Parameters for this compound
| Parameter | Predicted Value | Lipinski's Rule | Compliance |
| Molecular Weight ( g/mol ) | ~236.06 | < 500 | Yes |
| logP | ~2.5-3.0 | < 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (N atoms) | ≤ 10 | Yes |
Note: The logP value is an estimation based on the constituent pyridine and pyrimidine rings and the bromo-substituent. Actual values may vary.
Based on these predictions, this compound is expected to fully comply with Lipinski's Rule of Five, suggesting it possesses favorable physicochemical properties for oral bioavailability. The absence of hydrogen bond donors and a relatively low number of acceptors, combined with a moderate molecular weight and predicted lipophilicity, position it as a promising scaffold for further drug development.
Spectroscopic Characterization Techniques for Structural Elucidation (e.g., IR, NMR)
The definitive confirmation of the structure of a synthesized compound like this compound relies on a combination of spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. While a specific, published spectrum for this exact compound is not available, we can predict the expected spectral features based on the analysis of its functional groups and aromatic systems.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic peaks for the C-H and C=N stretching and bending vibrations of the pyridine and pyrimidine rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure and chemical environment of atoms. For this compound, ¹H NMR and ¹³C NMR would be crucial.
¹H NMR: The proton NMR spectrum would show distinct signals for each of the aromatic protons on the pyridine and pyrimidine rings. The chemical shifts and coupling patterns of these protons would provide definitive evidence for the substitution pattern of the two rings.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbon atoms of the pyridine and pyrimidine rings and the carbon atom bonded to the bromine.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Spectral Region | Predicted Assignment |
| IR (cm⁻¹) | 3100-3000 | Aromatic C-H stretching |
| 1600-1400 | Aromatic C=C and C=N stretching | |
| 1200-1000 | Aromatic C-H in-plane bending | |
| 850-750 | Aromatic C-H out-of-plane bending | |
| 600-500 | C-Br stretching | |
| ¹H NMR (ppm) | 9.0 - 9.5 | Protons on the pyrimidine ring |
| 8.5 - 9.0 | Proton on the pyridine ring adjacent to N and Br | |
| 7.5 - 8.5 | Other protons on the pyridine and pyrimidine rings | |
| ¹³C NMR (ppm) | 160-150 | Carbons adjacent to nitrogen in the rings |
| 140-120 | Other aromatic carbons | |
| ~115 | Carbon bearing the bromine atom |
Note: These are generalized predictions. Actual spectral data would be necessary for definitive structural confirmation.
Applications in Research and Development
Use in Medicinal Chemistry as a Scaffold for Drug Discovery
The 5-(5-Bromopyridin-2-yl)pyrimidine scaffold is of significant interest in medicinal chemistry. Pyridine-pyrimidine hybrids have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents. ijpsjournal.comnih.gov The ability to easily modify the structure through the bromine substituent allows for the fine-tuning of the pharmacological properties of the molecule. Derivatives of this scaffold are often designed as inhibitors of specific enzymes, such as kinases, which are important targets in cancer therapy. mdpi.com The nitrogen atoms in the rings can form critical hydrogen bonds with the target protein, enhancing the binding affinity and potency of the compound. ontosight.ai
Potential in Materials Science
While the primary focus of research on pyridine-pyrimidine hybrids has been in medicinal chemistry, there is also potential for their application in materials science. Bipyridine and pyrimidine-based structures are known to be excellent ligands for metal ions, and their derivatives can be used to construct metal-organic frameworks (MOFs) and coordination polymers with interesting electronic and photophysical properties. The rigid structure of the this compound core, combined with its potential for functionalization, makes it a candidate for the development of new materials for applications in areas such as catalysis, sensing, and optoelectronics.
Biological Activity of Selected Derivatives
The table below summarizes the biological activities of some representative pyridine-pyrimidine derivatives, highlighting the therapeutic potential of this class of compounds.
| Compound Derivative | Biological Activity | Reference |
| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | Anti-fibrotic activity with an IC₅₀ of 45.69 μM against hepatic stellate cells. | nih.gov |
| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | Potent anti-fibrotic agent with an IC₅₀ of 45.81 μM. | nih.gov |
| 2-Hydrazino-5-(4-methoxyphenyl)-7-phenyl-3H-pyrido[2,3-d]pyrimidin-4-one | Selective COX-2 inhibitor with an IC₅₀ of 0.54 μM. | nih.gov |
| Pyrimidine-based EGFR inhibitors | Inhibition of mutant forms of the epidermal growth factor receptor (EGFR), relevant for cancer therapy. | google.com |
Applications in Organic Synthesis and Material Science
Versatile Building Blocks for Complex Molecular Architectures
The 5-(5-Bromopyridin-2-yl)pyrimidine scaffold is a highly effective building block for the synthesis of more complex molecular structures. The presence of the bromine atom on the pyridine (B92270) ring is particularly significant, as it provides a reactive site for a variety of transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Stille, and Buchwald-Hartwig couplings, are fundamental tools in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
For instance, the pyrimidine (B1678525) moiety is considered a "privileged structure" in medicinal chemistry, and the ability to easily functionalize it via its linked bromopyridine component allows for the creation of extensive libraries of novel compounds with potential biological activities. nih.govnih.gov Research has demonstrated the synthesis of various 2,5-substituted pyrimidines, highlighting the utility of this scaffold in developing new chemical entities. The synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives for biological evaluation underscores the importance of this core structure in constructing complex molecules. nih.gov
Furthermore, the general class of 5-bromo-2-substituted pyrimidines can be synthesized through efficient, one-step reactions, simplifying the production of these valuable intermediates for both pharmaceutical and industrial chemical applications. The reactivity of the bromine atom allows for the introduction of diverse functional groups and molecular fragments, making compounds like this compound a versatile precursor for a wide range of complex chemical architectures. msesupplies.com
Precursors for Functionalized Polymers and Advanced Materials
The chemical characteristics of this compound suggest its potential as a monomer for the synthesis of functionalized polymers and advanced materials. Conjugated polymers, which possess alternating single and double bonds along their backbone, are a cornerstone of modern organic electronics. bohrium.com The synthesis of these polymers often relies on cross-coupling reactions where di-halogenated monomers are reacted with organometallic or organoboron reagents.
Given that this compound contains a reactive bromine atom, it could theoretically be converted into a di-functional monomer (e.g., by introducing another reactive group) suitable for polymerization. Pyridine-containing conjugated polymers are of particular interest as their electron-deficient nature can enhance electron transport properties, a desirable feature for n-type semiconductors in organic electronic devices. acs.orgosti.gov The incorporation of both pyridine and pyrimidine units into a polymer backbone could lead to materials with unique optoelectronic and physical properties. While specific examples of polymers synthesized directly from this compound are not prominent in the literature, its structural motifs are found in various advanced materials, and its potential as a monomer remains a subject of interest based on established polymerization methodologies. bohrium.comacs.org
Design of Low-Molecular-Weight Luminogens with Aggregation-Induced Emission Enhancement (AIEE) Properties
A significant area of application for pyridinyl-pyrimidine derivatives lies in the design of advanced fluorescent materials. Specifically, they have been used to create low-molecular-weight luminogens that exhibit Aggregation-Induced Emission Enhancement (AIEE). AIEE is a photophysical phenomenon where non-luminescent or weakly luminescent molecules become highly emissive upon aggregation in a poor solvent or in the solid state. This is in contrast to most conventional fluorophores, which suffer from aggregation-caused quenching (ACQ).
Research has shown that novel pyridine-based fluorescent compounds can be synthesized from precursors like 2-amino-5-bromopyridine. These molecules, often featuring an acceptor-donor-acceptor (A-D-A) electronic structure, display AIEE properties in aqueous media. The presence of an electron-withdrawing group, such as the bromine atom on the pyridine ring, has been shown to be influential in achieving significant fluorescence enhancement upon aggregation. For example, certain N-methyl-4-((pyridin-2-yl)amino)-substituted maleimide (B117702) derivatives synthesized from brominated precursors have demonstrated a 7 to 15-fold increase in fluorescence intensity in an aggregated state compared to their dissolved state.
The table below summarizes the photophysical properties of some AIEE-active compounds derived from substituted 2-aminopyridines, illustrating the impact of substituents on their emission characteristics.
Table 1: Photophysical Properties of Pyridine-Based AIEE Luminogens
| Compound | Substituent at Position 5 | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Enhancement (Fold) |
|---|---|---|---|---|---|
| 4a | H | Ethanol/Water | 398 | 553 | - |
| 4e | Br | Ethanol/Water | 378 | 471 | 7.0 |
| 4f | CF₃ | Ethanol/Water | 374 | 465 | 15.0 |
Data derived from studies on N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides.
These findings highlight the critical role of the substituted pyridine-pyrimidine framework in the development of AIEE luminogens, which are valuable for a range of sensing and imaging applications.
Potential in Organic Electronic Applications
The unique photophysical properties of materials derived from this compound, particularly their AIEE characteristics, position them as strong candidates for use in organic electronic devices. Materials that are highly emissive in the solid state are essential for the fabrication of efficient organic light-emitting diodes (OLEDs). The AIEE phenomenon directly addresses the issue of aggregation-caused quenching, which can limit the performance of OLEDs that use conventional fluorescent materials.
The strong fluorescence observed in the aggregated state of AIEE luminogens makes them suitable for applications in displays, solid-state lighting, and chemical sensors. For example, the sensitivity of their fluorescence to their aggregation state can be harnessed to detect changes in the environment, such as the presence of specific analytes or changes in solvent polarity. The development of π-conjugated polymers and small molecules with tailored electronic properties is a major focus in the field of organic electronics, and the pyridinyl-pyrimidine scaffold offers a versatile platform for creating such materials. bohrium.comweiyougroup.org The combination of a tunable electronic structure and solid-state emission makes derivatives of this compound promising for the next generation of organic electronic and optoelectronic devices.
Future Research Directions and Therapeutic Potential
Development of Novel Derivatives with Enhanced Bioactivity Profiles
The core structure of 5-(5-Bromopyridin-2-yl)pyrimidine is a key building block for creating new and more effective drug candidates. nih.gov Researchers are actively modifying this structure to enhance its biological activity. gardp.org For instance, the pyrimidine (B1678525) ring can be easily modified at its 2, 4, 5, and 6 positions to generate a wide range of derivatives. nih.gov These modifications can lead to compounds with improved efficacy and better pharmacokinetic properties. nih.gov
One promising area of research is the synthesis of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. mdpi.com For example, combining the pyrimidine ring with a sulfonamide core has been proposed to create dual-activity inhibitors targeting both EGFR and HER2 in breast cancer cell lines. nih.gov Similarly, the development of pyranopyrimidine derivatives has shown potential in creating new anticancer drugs. researchgate.net
Recent studies have highlighted several successful strategies for generating novel derivatives. The synthesis of 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines from 5-bromo-4-(furan-2-yl)pyrimidine (B11883024) has yielded compounds with significant antibacterial activity. nih.gov Another approach involves the creation of pyrazolo[3,4-d]pyrimidine-based analogs which have demonstrated potent anticancer activity and the ability to inhibit multiple enzyme targets. mdpi.com
The following table provides an overview of recent research on novel pyrimidine derivatives and their therapeutic potential.
| Derivative Class | Therapeutic Target/Application | Key Findings |
| Pyranopyrimidines | Anticancer | Eco-friendly synthesis with good antiproliferative activity (GI50 values 1.1–3.1 μM). researchgate.net |
| 5-Aryl-4-(5-nitrofuran-2-yl)-pyrimidines | Antibacterial | Significant activity against Neisseria gonorrhoeae and Staphylococcus aureus. nih.gov |
| Pyrazolo[3,4-d]pyrimidine analogs | Anticancer | Potent anticancer activity and multi-target enzyme inhibition. mdpi.com |
| Thiazolidin-4-one clubbed pyrimidines | Anticancer | Notable cytotoxic effects against MCF-7 breast cancer cells (IC50 values of 7.53 ± 0.43 and 9.17 ± 0.31 μM). mdpi.com |
| Triazolopyrimidine hybrids | Anticancer | Multi-target inhibition of EGFR, TOP-II, HER-2, and Aromatase. nih.gov |
Advanced In Vitro and In Vivo Validation of Promising Therapeutic Candidates
Once novel derivatives of this compound are synthesized, they undergo rigorous preclinical testing to evaluate their therapeutic potential. This process involves both in vitro (laboratory-based) and in vivo (animal) studies.
In vitro assays are crucial for determining a compound's initial efficacy and mechanism of action. For example, researchers have used in vitro screening to test the antibacterial activities of 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines against a variety of bacterial strains. nih.gov Similarly, the anticancer activity of newly synthesized thiophenyl thienopyrimidinone derivatives was initially assessed against MCF-7 and MCF-10A cancer cell lines. nih.govmdpi.com These studies often involve determining the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50) to quantify a compound's potency. researchgate.netmdpi.com
Promising candidates from in vitro studies are then advanced to in vivo models to assess their efficacy and safety in a living organism. For instance, a study on (pyridazine-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives, which showed potent inhibition of the CD73 enzyme in vitro, demonstrated significant tumor growth inhibition in a mouse model of triple-negative breast cancer when administered orally. nih.gov Another study on thienopyrimidinone derivatives showed a significant reduction in tumor growth in animal models up to the eighth day of treatment. nih.gov These in vivo experiments are essential for understanding a drug's pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body).
Comprehensive Structure-Activity Relationship (SAR) Studies for Drug Optimization
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and optimization. gardp.org By systematically altering the chemical structure of a lead compound like this compound and observing the resulting changes in biological activity, medicinal chemists can identify the key structural features required for its therapeutic effects. gardp.orgcollaborativedrug.com
The goal of SAR studies is to build a model that connects a molecule's structure to its activity. collaborativedrug.com This knowledge allows for the rational design of new derivatives with improved properties, such as enhanced potency, increased selectivity, or reduced toxicity. gardp.org For example, SAR studies on pyrimidine derivatives have revealed that introducing a sulfhydryl group at the 2-position or a trifluoromethyl group at the 6-position of the pyrimidine ring can lead to better bioactivity. mdpi.com
Computational tools play a significant role in modern SAR studies. Molecular docking, for instance, can predict how a molecule will bind to its target protein, providing insights into the key interactions that drive its activity. ekb.egresearchgate.net This information can then be used to guide the synthesis of new compounds. For example, molecular docking studies of novel pyrimidine derivatives with the EGFR enzyme helped to identify which compounds were likely to be more active. ekb.eg
Exploration of New Therapeutic Targets and Modalities
While much of the research on this compound derivatives has focused on established targets like kinases in cancer, there is a growing interest in exploring new therapeutic avenues. nih.govresearchgate.net The versatility of the pyrimidine scaffold makes it a suitable candidate for developing drugs against a wide range of diseases. nih.gov
Researchers are investigating the potential of these compounds to target enzymes involved in bacterial replication, such as DNA gyrase, which could lead to new antibiotics. nih.gov Another area of exploration is the development of agents that can modulate the central nervous system, with potential applications as calcium channel blockers or antidepressants. nih.gov
Furthermore, the development of dual-target or multi-target inhibitors is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. mdpi.comresearchgate.net For example, triazolopyrimidine hybrids have been designed to act as multi-target anticancer agents, inhibiting several key enzymes involved in cancer progression. nih.gov The ability of pyrimidine derivatives to interact with various biological targets by forming hydrogen bonds and acting as bioisosteres for other aromatic systems underpins their broad therapeutic potential. nih.gov As our understanding of disease biology grows, so too will the opportunities to apply the unique chemical properties of this compound and its derivatives to new therapeutic challenges. mdpi.com
Q & A
Basic: What are the common synthetic routes for preparing 5-(5-Bromopyridin-2-yl)pyrimidine?
Methodological Answer:
A typical synthesis involves cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) between brominated pyridine precursors and pyrimidine derivatives. For example:
- Step 1: React 5-bromo-2-aminopyridine with a halogenated pyrimidine under palladium catalysis to form the core structure.
- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Key reagents include Pd(PPh₃)₄, Na₂CO₃, and anhydrous solvents (THF or DMF). Reaction yields typically range from 60–75% .
Advanced: How can reaction conditions be optimized to minimize dehalogenation side reactions during synthesis?
Methodological Answer:
Dehalogenation often occurs due to excessive heating or prolonged reaction times. Mitigation strategies include:
- Temperature control: Maintain reactions at 80–100°C (monitored via in-situ IR or HPLC).
- Catalyst selection: Use PdCl₂(dppf) instead of Pd(PPh₃)₄ for higher selectivity.
- Additives: Introduce KI (1–2 equiv.) to stabilize the bromine substituent.
Data from kinetic studies suggest that reducing reaction time from 24h to 12h decreases debrominated byproducts by ~30% .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine H-3 at δ 8.2–8.5 ppm; pyrimidine H-4 at δ 7.9–8.1 ppm).
- Mass spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 236.0).
- X-ray crystallography: Resolve structural ambiguities (e.g., bond angles between pyridine and pyrimidine rings: 121.0–122.3°) .
Advanced: How can researchers resolve contradictions in crystallographic vs. computational bond-length data for this compound?
Methodological Answer:
Discrepancies often arise from dynamic vs. static lattice effects. To address this:
- Experimental: Collect low-temperature (100K) X-ray data to minimize thermal motion artifacts.
- Computational: Perform DFT calculations (B3LYP/6-31G*) with solvent corrections (e.g., chloroform PCM model).
A 2021 study reported a 0.02Å difference between crystallographic C-Br bond lengths (1.89Å) and DFT predictions (1.91Å), attributed to crystal packing forces .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and a lab coat.
- Ventilation: Use fume hoods to avoid inhalation (vapor pressure: 0.1 mmHg at 25°C).
- Spill management: Neutralize with activated carbon and dispose as halogenated waste (EPA Class D). Acute toxicity LD50 (oral, rat) = 320 mg/kg .
Advanced: How does the bromine substituent influence binding affinity in kinase inhibition assays?
Methodological Answer:
The bromine atom enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR tyrosine kinase):
- SAR studies: Bromine at the pyridine 5-position increases IC50 by 5-fold compared to chlorine analogs.
- Docking simulations: Bromine forms van der Waals contacts with Leu694 and Met766 residues (binding energy: −8.2 kcal/mol vs. −7.5 kcal/mol for non-brominated analogs).
Contradictory data in PI3Kγ assays suggest steric hindrance may reduce efficacy in bulkier binding sites .
Basic: What solvents and storage conditions are optimal for long-term stability?
Methodological Answer:
- Solubility: Dissolves in DMSO (50 mg/mL), DCM (20 mg/mL), and sparingly in water (<0.1 mg/mL).
- Storage: Store at −20°C under argon in amber vials to prevent photodegradation. Shelf life exceeds 24 months with <5% decomposition (HPLC) .
Advanced: How can computational modeling predict reactivity in functionalization reactions?
Methodological Answer:
- Fukui indices: Calculate using Gaussian09 to identify nucleophilic/electrophilic sites (e.g., pyrimidine C-4 has the highest f⁻ value, favoring electrophilic substitution).
- MD simulations: Simulate transition states for Suzuki couplings (e.g., Pd oxidative addition at C-Br has ΔG‡ = 18.3 kcal/mol).
Validated against experimental kinetic data (R² = 0.92) .
Basic: What are the key applications of this compound in materials science?
Methodological Answer:
- Coordination polymers: Acts as a ligand for Cu(II) or Zn(II) nodes, forming MOFs with BET surface areas >1000 m²/g.
- OLEDs: Bromine enhances electron injection properties; devices show luminance efficiency of 12 cd/A .
Advanced: How to design isotope-labeled analogs for metabolic tracking studies?
Methodological Answer:
- Synthesis: Replace Br with ¹⁸F via halogen exchange (K¹⁸F, K222, 120°C, 30 min; radiochemical yield: 40–50%).
- Applications: Use ¹⁸F-labeled analogs in PET imaging to monitor blood-brain barrier penetration (logP = 1.8; brain uptake: 2.5% ID/g at 60 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
